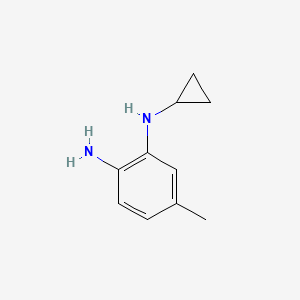

N1-cyclopropyl-5-methylbenzene-1,2-diamine

Overview

Description

“N1-cyclopropyl-5-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C10H14N2 . It is used as a building block in chemical research .

Synthesis Analysis

The synthesis of 1,2-diamine derivatives, like “N1-cyclopropyl-5-methylbenzene-1,2-diamine”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N1-cyclopropyl-5-methylbenzene-1,2-diamine” is defined by its molecular formula, C10H14N2 . Unfortunately, detailed structural information such as bond lengths and angles are not available from the search results.Scientific Research Applications

Suppressive Effect on Nitric Oxide Synthase in Macrophages

N1-benzyl-4-methylbenzene-1,2-diamine (BMD) has demonstrated a notable ability to inhibit nitric oxide (NO) production in macrophages. Specifically, it targets the nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase (iNOS) in these cells. This inhibition is attributed to the compound's capacity to down-regulate iNOS expression at the transcription level, thereby modulating the inflammatory response. A significant aspect of BMD's anti-inflammatory action includes the suppression of nuclear factor (NF)-kappaB activation, indicating its potential therapeutic use in NO-associated inflammatory diseases (Shin et al., 2005).

Influence on Nuclear Factor-kappa B Transcriptional Activity

Inhibition of NO Production and NF-kappaB Activity

The compound N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogs were chemically synthesized and explored for their anti-inflammatory potential. These compounds were found to inhibit NO production in macrophages in a dose-dependent manner. JSH-21 specifically inhibited LPS-induced NO production and NF-kappaB transcriptional activity. The structural analogs of JSH-21 also demonstrated similar inhibitory effects, indicating the importance of diamine substitution in the anti-inflammatory activity of these compounds (Min et al., 2004).

Synthesis and Spectroscopic Investigations

Synthesis of Pd(II) and Ni(II) Complexes

A study focused on the synthesis of neutral Pd(II) and Ni(II) complexes containing the N2O2 Schiff base ligand bis(5-Bromosalicylidene)-4-methylbenzene-1,2-diamine. These complexes were synthesized and characterized using various spectroscopic techniques. The crystal structure of the Pd(II) complex was determined, revealing a distorted square planar environment of N2O2 donors. Computational studies supported the experimental findings and suggested a slightly distorted square planar coordination geometry around the Ni atom in the [NiL] complex (Kargar et al., 2020).

properties

IUPAC Name |

2-N-cyclopropyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIFJQMTFILQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-5-methylbenzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)

![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)